

A Comprehensive Technical Guide to 8-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Azaspiro[4.5]decane

Cat. No.: B094499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

8-Azaspiro[4.5]decane is a spirocyclic heterocyclic organic compound. It serves as a foundational scaffold in the development of various biologically active molecules.

- IUPAC Name: **8-azaspiro[4.5]decane**[\[1\]](#)[\[2\]](#)
- SMILES String: C1CCC2(C1)CCNCC2[\[1\]](#)
- CAS Number: 176-64-7[\[1\]](#)
- Chemical Formula: C9H17N[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The following table summarizes key physicochemical properties of **8-Azaspiro[4.5]decane**.

Property	Value	Source
Molar Mass	139.24 g/mol	[2]
Density	0.94 g/cm ³	[3]
Boiling Point	205.7°C at 760 mmHg	[3]
Flash Point	72.7°C	[3]
Refractive Index	1.496	[3]

Synthesis and Derivatization

The **8-azaspiro[4.5]decane** core is a versatile scaffold for chemical synthesis. While numerous derivatives have been synthesized, this section details a representative protocol for the N-alkylation of a related precursor, **1,4-dioxo-8-azaspiro[4.5]decane**, to generate functionalized analogs. This method highlights a common strategy for elaborating the core structure.

Experimental Protocol: Synthesis of 8-Arylmethyl-1,4-dioxo-8-azaspiro[4.5]decane Derivatives

This protocol is adapted from the synthesis of σ 1 receptor ligands.[4]

Objective: To achieve N-alkylation of the **1,4-dioxo-8-azaspiro[4.5]decane** scaffold.

Materials:

- **1,4-dioxo-8-azaspiro[4.5]decane** (precursor)
- Appropriate arylmethyl bromide (e.g., p-cresol derived bromide)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

- Rotary evaporator
- Chromatography supplies for purification

Procedure:

- A mixture of 1,4-dioxo-**8-azaspiro[4.5]decane** (1.0 eq), the selected arylmethyl bromide (1.1 eq), and potassium carbonate (2.0 eq) is prepared in acetonitrile.
- The reaction mixture is stirred and heated to reflux (approximately 82°C).
- The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is purified by column chromatography on silica gel to yield the desired N-alkylated product.

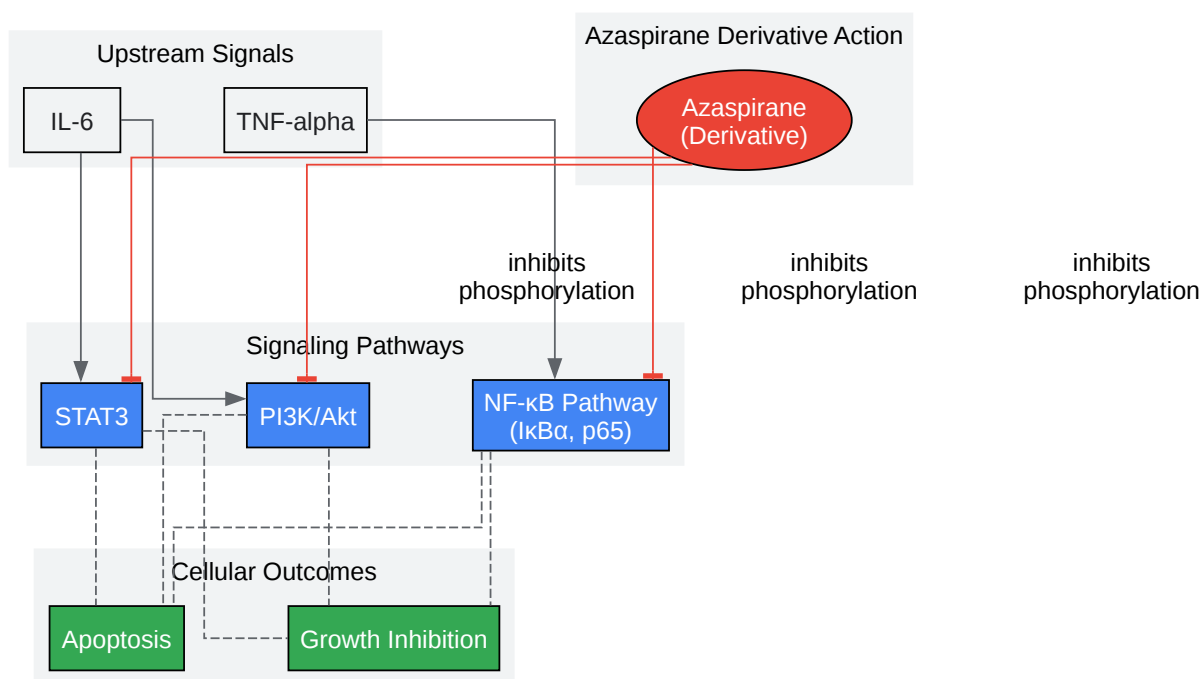
Yields: Reported yields for such N-alkylation reactions typically range from 39% to 87%, depending on the specific substrate.^[4]

Biological Activity and Signaling Pathways

Derivatives of the azaspiro[4.5]decane scaffold have demonstrated significant biological activity, particularly in oncology and neuroscience.

Inhibition of Oncogenic Signaling Pathways

A notable derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), has been shown to inhibit the growth of human multiple myeloma cells.^{[5][6]} Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. Specifically, Azaspirane inhibits the phosphorylation of STAT3 and Akt, a downstream target of PI3-K.^[5] It also impacts the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and the p65 subunit.^[5]



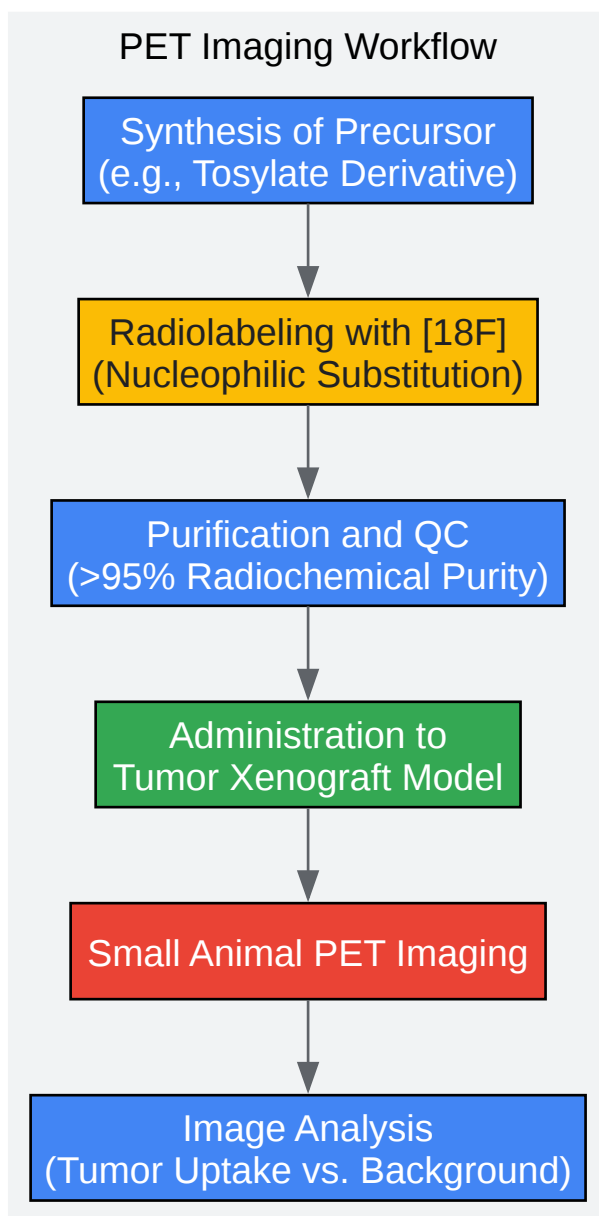
[Click to download full resolution via product page](#)

Caption: Inhibition of STAT3, PI3K/Akt, and NF-κB pathways by an Azaspirane derivative.

Application in Tumor Imaging

Fluorine-18 labeled derivatives of 1,4-dioxo-**8-azaspiro[4.5]decane** have been developed as potent radioligands for sigma-1 (σ_1) receptors, which are overexpressed in various tumor types.[4][7] This application provides a non-invasive method for tumor imaging via Positron Emission Tomography (PET).

The general workflow for utilizing these derivatives in preclinical tumor imaging is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for tumor imaging using a radiolabeled **8-Azaspiro[4.5]decane** derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Azaspiro(4.5)decane | C₉H₁₇N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azaspirodecane - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ 1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 8-Azaspiro[4.5]decane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094499#8-azaspiro-4-5-decane-iupac-name-and-smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com